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Introduction
Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from Salvia miltiorrhiza

(Danshen), a traditional Chinese herb widely used in the treatment of cardiovascular and

cerebrovascular diseases. As a bioactive component, understanding the pharmacokinetic

profile of Sal C is crucial for its development as a potential therapeutic agent. This technical

guide provides a comprehensive overview of the current knowledge on the absorption,

distribution, metabolism, and excretion (ADME) of Salvianolic acid C, with a focus on

quantitative data, experimental methodologies, and relevant biological pathways.

While specific pharmacokinetic data for Salvianolic acid C is limited in publicly available

literature, this guide consolidates the existing information and, where necessary, draws

comparisons with other well-studied salvianolic acids (A, B, and D) to provide a broader context

for its likely pharmacokinetic behavior.

Pharmacokinetic Parameters
The pharmacokinetic properties of Salvianolic acid C in rats have been investigated, revealing

key insights into its bioavailability. A summary of the available quantitative data is presented

below. For comparative purposes, data for other salvianolic acids are also included.
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Table 1: Pharmacokinetic Parameters of Salvianolic Acid
C in Rats Following Oral and Intravenous Administration

Parameter
Administration
Route

Dose Value Citation

Absolute Oral

Bioavailability (F)

Oral &

Intravenous
N/A 0.29 ± 0.05% [1][2]

Note: Detailed parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd for Salvianolic acid C
were not explicitly provided in the primary source.

Table 2: Comparative Pharmacokinetic Parameters of
Other Salvianolic Acids in Rats
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Comp
ound

Admini
stratio
n
Route

Dose
(mg/kg
)

Cmax
(µg/L)

Tmax
(h)

AUC
(µg·h/L
)

t1/2 (h)

Absolu
te
Bioava
ilabilit
y (F)
(%)

Citatio
n

Salvian

olic acid

A

Oral 5 31.53 ~0.5-1 105.93
1.72-

1.96

0.39–

0.52
[3]

Oral 10 57.39 ~0.5-1 167.18
1.72-

1.96

0.39–

0.52
[3]

Oral 20 111.91 ~0.5-1 317.11
1.72-

1.96

0.39–

0.52
[3]

Intraven

ous
0.05 - - - 6.16 - [3]

Salvian

olic acid

D

Oral 4
333.08

± 61.21

1.133 ±

0.689

8201.74

±

4711.96

-
4.16 ±

0.52
[4][5]

Intraven

ous
0.25 - -

14384.3

8 ±

8443.18

- - [4][5]

Intraven

ous
0.5 - -

22813.3

7 ±

11860.8

2

- - [4][5]

Intraven

ous
1 - -

46406.1

2 ±

27592.6

5

- - [4][5]

The data consistently show that salvianolic acids, including Sal C, exhibit very low oral

bioavailability.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption
Salvianolic acid C, like other salvianolic acids, is poorly absorbed from the gastrointestinal

tract, as evidenced by its low absolute oral bioavailability of 0.29% in rats[1][2]. The poor

absorption of salvianolic acids is likely due to their high polarity and potential instability in the

intestinal environment.

Distribution
Specific tissue distribution data for Salvianolic acid C is not readily available. However,

studies on other salvianolic acids, such as salvianolic acid B, have shown distribution to

various tissues including the heart, intestine, lung, and liver, with lower concentrations found in

the brain and kidney[6]. It is plausible that Salvianolic acid C follows a similar distribution

pattern.

Metabolism
The metabolic fate of Salvianolic acid C has not been extensively elucidated. It is known that

salvianolic acids can undergo metabolic transformations in vivo. For instance, after gastric

administration of a Salvia miltiorrhiza extract to rats, it was observed that several salvianolic

acids were metabolized to Danshensu (DSS) and caffeic acid (CA) in the gastrointestinal tract

before absorption. The primary forms detected in plasma, bile, and urine were free and

glucuronidated protocatechuic aldehyde (PAL), CA, and DSS[7]. This suggests that

Salvianolic acid C may also undergo significant metabolism.

Excretion
Detailed excretion studies for Salvianolic acid C are lacking. For salvianolic acid A, excretion

is minimal through feces (0.775%), bile (0.00373%), and urine (0.00252%) as the parent

compound, suggesting extensive metabolism prior to elimination[3].

Experimental Protocols
Determination of Salvianolic Acid C in Rat Plasma
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A sensitive and reliable liquid chromatography-electrospray ionization-mass spectrometry (LC-

ESI-MS) method has been developed for the quantification of Salvianolic acid C in rat

plasma[1][2].

Sample Preparation:

Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

Column: Zorbax SB-C18 column (3.5 µm, 2.1 × 100 mm).

Mobile Phase: Acetonitrile-water.

Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

Ionization Source: Electrospray ionization (ESI).

Detection Mode: Selected ion monitoring (SIM).

Method Validation:

Linearity: 5 to 1000 ng/mL.

Precision (RSD, %): ≤ 9.96%.

Accuracy (RE, %): Within ±3.64%.

Recovery: > 89.13%.

Pharmacokinetic Study in Rats
Animal Model:

Sprague-Dawley rats.

Drug Administration:
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Intravenous (i.v.) administration: Via the tail vein.

Oral (p.o.) administration: Via gavage.

Sample Collection:

Blood samples are collected from the jugular vein at predetermined time points into

heparinized tubes.

Plasma is separated by centrifugation and stored at -80°C until analysis.

Signaling Pathways and Biological Activities
Salvianolic acid C has been shown to modulate several key signaling pathways, contributing

to its anti-inflammatory and protective effects.

AMPK/Nrf2 Signaling Pathway: Salvianolic acid C has been found to activate the

AMPK/Nrf2 signaling pathway, which in turn attenuates the NF-κB-mediated inflammatory

response. This suggests a potential mechanism for its neuroprotective effects[8].

TLR4-TREM1-NF-κB Signaling Pathway: In the context of ischemic stroke, Salvianolic acid
C has been shown to inhibit neuroinflammation by down-regulating the TLR4-TREM1-NF-κB

pathway in microglia[9].

TGF-β/Smad Signaling Pathway: Salvianolic acid C has been demonstrated to ameliorate

renal tubulointerstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway[10].

Visualizations
Pharmacokinetic Workflow
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Caption: Experimental workflow for a typical pharmacokinetic study of Salvianolic acid C.

ADME Process of Salvianolic Acid C
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Caption: Overview of the ADME process for Salvianolic acid C.
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Caption: Key signaling pathways modulated by Salvianolic acid C.

Conclusion
The pharmacokinetic profile of Salvianolic acid C is characterized by very low oral

bioavailability, suggesting that parenteral administration may be more effective for achieving

therapeutic concentrations. While detailed ADME data for Sal C is still emerging, the available

information, supplemented with data from related salvianolic acids, provides a foundational

understanding for its further development. The modulation of key signaling pathways involved

in inflammation and fibrosis highlights its therapeutic potential. Future research should focus on

comprehensive ADME studies specifically for Salvianolic acid C to fully characterize its

pharmacokinetic profile and to support its clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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